Here are some areas of scientific research where 1-Et-2-BC may be a subject of study:
1-Ethyl-1H-benzoimidazole-2-carbaldehyde is a chemical compound characterized by its molecular formula and a molecular weight of approximately 174.2 g/mol. This compound features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the ethyl group and the aldehyde functional group at the 2-position contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
Research indicates that compounds related to benzimidazole structures often exhibit significant biological activities. Specifically, 1-Ethyl-1H-benzoimidazole-2-carbaldehyde may possess antimicrobial properties, as seen in related studies where benzimidazole derivatives demonstrated efficacy against various pathogens. The exact biological profile of this specific compound requires further investigation, but its structural features suggest potential for pharmacological applications.
The synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde can be achieved through several methods:
1-Ethyl-1H-benzoimidazole-2-carbaldehyde has potential applications in:
Interaction studies involving 1-Ethyl-1H-benzoimidazole-2-carbaldehyde are essential for understanding its reactivity and biological effects. These studies typically explore:
Several compounds share structural similarities with 1-Ethyl-1H-benzoimidazole-2-carbaldehyde, which may enhance our understanding of its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Methyl-1H-benzimidazole-2-carbaldehyde | Methyl substitution at the nitrogen atom | |
5-Chloro-1H-benzimidazole-2-carbaldehyde | Chlorine substitution affecting reactivity | |
1-Ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde | Dimethyl groups altering steric and electronic properties |
1-Ethyl-1H-benzoimidazole-2-carbaldehyde is distinguished by its specific ethyl substitution and unique reactivity profile compared to these similar compounds. Its potential biological activity and versatility in synthetic chemistry further enhance its significance in research and application contexts.
The synthesis of benzimidazole derivatives has undergone significant evolution since its first documented preparation. The inaugural synthesis of benzimidazole was achieved by Hoebrecker in 1872, who obtained 2,5-dimethylbenzimidazole or 2,6-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration [1] [2] [3]. This pioneering work established the foundation for benzimidazole chemistry and represented the first systematic approach to accessing this heterocyclic scaffold.
The early development of benzimidazole synthesis was characterized by simple condensation approaches. Following Hoebrecker's initial work, Ladenburg prepared similar compounds by refluxing 3,4-diamine toluene with glacial acetic acid, demonstrating the versatility of the diamine-acid condensation strategy [4]. These early methods established the principle that benzimidazoles could be formed through the loss of water molecules, leading to their classification as "anhydrobases" [4].
A pivotal moment in benzimidazole chemistry occurred in the 1940s and 1950s when researchers discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12 [5] [6]. This finding sparked intense interest in benzimidazole synthesis, as some derivatives exhibited vitamin B12-like activity [6]. The revelation that benzimidazole formed an integral component of vitamin B12 provided biological relevance and drove the development of more sophisticated synthetic methodologies.
The classical approach to benzimidazole synthesis involves the condensation of ortho-phenylenediamine with formic acid or its equivalent trimethyl orthoformate [7]. This methodology established the fundamental principle that nitrogen-containing substituents must be in ortho positions to facilitate ring formation [4]. The versatility of this approach was demonstrated through its application to various aldehyde substrates, leading to the formation of 2-substituted benzimidazole derivatives.
Contemporary developments in benzimidazole synthesis have focused on improving operational simplicity, atom economy, and environmental compatibility. Recent advances have been dominated by the development of procedures that selectively produce either 2-substituted benzimidazoles or 1,2-disubstituted benzimidazoles as the sole product [8]. This selectivity represents a significant advancement over earlier methods that often produced mixtures of products requiring extensive purification.
The evolution of synthetic strategies has also encompassed the development of catalytic methodologies. Metal-catalyzed approaches, including copper-catalyzed cyclization reactions and palladium-mediated coupling strategies, have expanded the scope of accessible benzimidazole structures [9]. These methodologies have enabled the formation of complex substitution patterns and the introduction of diverse functional groups with high selectivity.
Modern synthetic approaches emphasize green chemistry principles, incorporating solvent-free conditions, microwave-assisted synthesis, and recyclable catalytic systems [10]. The development of these environmentally benign methodologies reflects the growing emphasis on sustainable chemical processes in pharmaceutical and industrial applications.
The Stobbe condensation represents a specialized carbon-carbon bond forming reaction that has found application in the synthesis of benzimidazole intermediates. This condensation reaction involves the treatment of aldehydes or ketones with esters of succinic acid to generate alkylidene succinic acid derivatives or related products [11]. The reaction consumes one equivalent of metal alkoxide and commonly employs diethyl succinate as a component, typically producing the salt of the half-ester [11].
The mechanism of the Stobbe condensation involves a distinctive lactone intermediate formation. The reaction pathway is centered on a lactone intermediate that explains the formation of both an ester group and a carboxylic acid group in the final product [11]. This mechanistic feature distinguishes the Stobbe condensation from simple aldol condensation reactions, as the reaction proceeds through an intramolecular cyclization step that creates the characteristic structural features.
In the context of benzimidazole synthesis, the Stobbe condensation has been employed as a key step in constructing complex molecular architectures. A notable application involves the synthesis of benzimidazole building blocks such as BYK308944, where the Stobbe reaction serves as the central element in a multi-step synthetic sequence [12]. This approach demonstrates the utility of the Stobbe condensation in generating functionalized intermediates that can be elaborated into the target benzimidazole structures.
The reaction conditions for the Stobbe condensation typically involve basic catalysis, with sodium hydroxide or potassium tertiary butoxide serving as effective catalysts [13]. The choice of base significantly influences the reaction outcome, with stronger bases promoting more efficient condensation. Temperature control is critical, as elevated temperatures can lead to side reactions or decomposition of sensitive intermediates.
The scope and limitations of the Stobbe condensation in benzimidazole synthesis have been systematically investigated. The reaction is particularly effective with aromatic aldehydes and ketones, providing good yields of the desired condensation products [12]. However, aliphatic substrates may require modified conditions or alternative approaches to achieve satisfactory results.
Recent developments in Stobbe condensation methodology have focused on expanding the substrate scope and improving reaction efficiency. Advanced variants of the reaction have been developed that enable the formation of more complex polycyclic structures, including those relevant to benzimidazole synthesis [14]. These methodological improvements have enhanced the utility of the Stobbe condensation as a tool for constructing sophisticated molecular frameworks.
The integration of the Stobbe condensation into multi-step synthetic sequences requires careful consideration of functional group compatibility and reaction sequencing. The presence of the carboxylic acid and ester functionalities in the Stobbe products provides multiple sites for further elaboration, enabling the construction of diverse benzimidazole derivatives through subsequent transformations.
The selection of appropriate solvent systems and catalytic conditions represents a critical aspect of benzimidazole synthesis optimization. Contemporary research has emphasized the development of environmentally benign solvents and efficient catalytic systems that enhance reaction rates while minimizing environmental impact.
Polyethylene glycol has emerged as an effective recyclable solvent system for benzimidazole synthesis. Research has demonstrated that ceric ammonium nitrate efficiently catalyzes the synthesis of benzimidazole derivatives from ortho-phenylenediamine and aldehydes in polyethylene glycol, providing excellent yields with ready recyclability of the solvent system [15]. This methodology offers significant advantages in terms of environmental compatibility and cost-effectiveness for large-scale applications.
Deep eutectic solvents have gained recognition as sustainable alternatives to conventional organic solvents in benzimidazole synthesis. These solvents, formed by the combination of hydrogen bond acceptors and donors, provide unique reaction environments that can enhance selectivity and reaction rates [16]. The application of deep eutectic solvents in benzimidazole synthesis has demonstrated improved yields and reduced reaction times compared to traditional solvent systems.
Ionic liquids represent another class of green solvents that have found application in benzimidazole synthesis. The use of ionic liquids such as 1-methylimidazolium-based systems has enabled efficient synthesis under mild conditions [17]. These systems offer the advantages of negligible vapor pressure, thermal stability, and recyclability, making them attractive for industrial applications.
Water as a reaction medium has gained significant attention in recent years due to its environmental compatibility and unique solubility properties. Aqueous synthesis of benzimidazoles has been achieved through transition-metal-free intramolecular amination reactions, providing moderate to high yields under environmentally benign conditions [9]. The use of water as a solvent eliminates the need for organic solvents and reduces the environmental footprint of the synthetic process.
Solvent-free conditions represent the ultimate in green chemistry approaches for benzimidazole synthesis. Methodology has been developed for the synthesis of benzimidazole derivatives under solvent-free conditions using microwave irradiation, achieving excellent yields with minimal environmental impact [18]. These approaches eliminate solvent-related waste and simplify purification procedures.
Methanol has been identified as an effective solvent for rapid benzimidazole synthesis. Research has demonstrated that benzimidazole derivatives can be synthesized in methanol at ambient temperature with reaction times as short as one minute, displaying high functional group tolerance [19]. This methodology represents a significant advancement in terms of reaction efficiency and operational simplicity.
Catalytic systems for benzimidazole synthesis have evolved from simple acid or base catalysts to sophisticated heterogeneous and organometallic systems. Lewis acid catalysts such as erbium triflate have been employed to achieve selective synthesis of either mono-condensation or double-condensation products depending on the electronic properties of the aldehyde substrates [20]. This selectivity control represents a significant advancement in synthetic methodology.
Metal-organic framework catalysts have emerged as highly effective systems for benzimidazole synthesis. Manganese-based metal-organic frameworks with open metal sites serve as efficient heterogeneous catalysts, achieving high conversions and turnover numbers while maintaining excellent recyclability [21]. These systems combine the advantages of homogeneous and heterogeneous catalysis.
The optimization of catalytic conditions involves careful consideration of catalyst loading, temperature, and reaction time. Studies have demonstrated that catalyst concentration plays a major role in product yield optimization, with optimal loadings typically ranging from 10 to 20 mol percent depending on the specific system [22]. Temperature control is equally important, as elevated temperatures can enhance reaction rates but may also promote side reactions or catalyst decomposition.
Yield optimization in benzimidazole synthesis requires systematic investigation of reaction parameters and careful management of competing side reactions. Statistical experimental design methodologies, including response surface methodology and central composite rotatable design, have been employed to optimize synthetic yields through systematic variation of multiple reaction parameters [23].
Temperature optimization represents a critical factor in maximizing yields while minimizing byproduct formation. Research has demonstrated that reaction temperatures between 80-85°C provide optimal yields for many benzimidazole synthesis reactions, with higher temperatures leading to reduced yields due to increased side reactions [24]. The optimization of temperature profiles, including heating rates and temperature maintenance, significantly impacts the final product yield and purity.
Reaction time optimization involves balancing the need for complete conversion with the minimization of side product formation. Studies have shown that prolonged reaction times can lead to decomposition or over-reaction, resulting in decreased yields of the desired product [22]. Optimal reaction times typically range from several minutes to a few hours, depending on the specific reaction conditions and substrate reactivity.
Catalyst loading optimization has been identified as a major factor in yield improvement. Research has demonstrated that increasing catalyst loading from 0.1g to 0.2g can decrease reaction time while simultaneously increasing product yield from 90% to 95% [22]. However, excessive catalyst loading may not provide additional benefits and can complicate product purification.
Byproduct management strategies focus on minimizing the formation of undesired products through careful control of reaction conditions and the use of selective catalytic systems. The formation of 1,2-disubstituted versus 2-substituted benzimidazoles can be controlled through appropriate choice of reaction conditions and catalysts [10]. This selectivity control is essential for maximizing the yield of the desired product while minimizing purification requirements.
Purification strategies have been developed to efficiently separate the desired benzimidazole products from reaction byproducts and unreacted starting materials. Column chromatography remains the most common purification method, although recrystallization and extraction procedures have also been employed depending on the specific product properties [18]. The development of efficient purification protocols is essential for achieving high overall yields in multi-step synthetic sequences.
The use of statistical experimental design has enabled the identification of optimal reaction conditions through systematic investigation of multiple variables. Central composite rotatable design has been applied to optimize the effects of reagent stoichiometry, temperature, and reaction time on benzimidazole synthesis yields [23]. This approach provides a rational framework for yield optimization while minimizing the number of required experiments.
Green chemistry approaches to yield optimization focus on maximizing atom economy and minimizing waste generation. Solvent-free conditions and recyclable catalytic systems contribute to improved overall process efficiency by reducing waste streams and simplifying product isolation [25]. These approaches align with contemporary sustainability goals while maintaining high synthetic efficiency.
Continuous monitoring of reaction progress through analytical techniques such as thin-layer chromatography enables real-time optimization of reaction conditions. This approach allows for the identification of optimal reaction endpoints and prevents over-reaction that can lead to yield reduction [18]. The integration of analytical monitoring with reaction optimization provides a comprehensive approach to yield maximization.
The translation of laboratory-scale benzimidazole synthesis procedures to industrial production presents numerous technical and economic challenges that require systematic evaluation and optimization. Scalability assessment involves consideration of reaction safety, heat transfer efficiency, mixing effectiveness, and economic viability at production scales.
Heat transfer management represents one of the most critical challenges in scaling benzimidazole synthesis reactions. Many benzimidazole formations are exothermic processes that require careful temperature control to maintain product quality and prevent side reactions [26]. At industrial scales, the surface area to volume ratio decreases significantly, making heat removal more challenging and potentially leading to hot spots that can compromise product quality or safety.
Mixing efficiency becomes increasingly important as reaction volumes increase from laboratory to industrial scales. Adequate mixing is essential for maintaining homogeneous reaction conditions and ensuring consistent product quality [27]. The design of appropriate agitation systems and reactor configurations is crucial for achieving uniform temperature and concentration profiles throughout the reaction mixture.
Solvent recovery and recycling systems become economically essential at industrial scales due to the large volumes of solvents involved. Research has demonstrated that polyethylene glycol-based solvent systems can be effectively recovered and reused for multiple reaction cycles without significant loss of efficiency [15]. The development of efficient solvent recovery systems is critical for the economic viability of large-scale benzimidazole production.
Catalyst recovery and recyclability assume greater importance in industrial applications due to the economic impact of catalyst costs. Heterogeneous catalytic systems, such as metal-organic frameworks, offer significant advantages for industrial applications due to their ease of separation and reuse [21]. The development of robust, recyclable catalytic systems is essential for economically viable large-scale production.
Waste management and environmental compliance requirements become more stringent at industrial scales. The implementation of green chemistry principles, including the use of environmentally benign solvents and minimal waste generation, is essential for meeting regulatory requirements and maintaining sustainable operations [28]. The development of closed-loop processes that minimize waste generation is increasingly important for industrial applications.
Continuous flow processing has emerged as a promising approach for addressing scalability challenges in benzimidazole synthesis. Flow chemistry offers advantages in terms of heat and mass transfer, reaction control, and safety compared to traditional batch processes [29]. The development of continuous flow processes for benzimidazole synthesis has demonstrated improved efficiency and scalability for industrial applications.
Quality control and analytical monitoring systems must be robust and reliable at industrial scales to ensure consistent product quality. The implementation of in-line analytical monitoring and automated control systems is essential for maintaining product specifications and optimizing process efficiency [26]. The development of suitable analytical methods for real-time monitoring of benzimidazole synthesis is crucial for industrial applications.
Supply chain considerations, including the availability and cost of starting materials, become increasingly important at industrial scales. The use of readily available and cost-effective starting materials is essential for maintaining competitive production costs [27]. The development of synthetic routes that utilize commodity chemicals as starting materials provides significant advantages for industrial implementation.
Regulatory compliance requirements, including environmental, health, and safety regulations, become more complex at industrial scales. The implementation of appropriate safety systems, environmental controls, and regulatory documentation is essential for obtaining and maintaining operating permits [28]. The development of processes that meet or exceed regulatory requirements is crucial for successful industrial implementation.
The thermodynamic stability and phase behavior of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde are fundamentally governed by its bicyclic benzimidazole core structure combined with the reactive aldehyde functionality. The compound exhibits remarkable thermal stability, remaining stable up to approximately 300°C before significant decomposition occurs [1]. This thermal robustness is characteristic of benzimidazole derivatives and stems from the aromatic resonance stabilization within the fused ring system.
The molecular architecture features a melting point range of 46-48°C [2], indicating moderate intermolecular forces that allow the compound to exist as a crystalline solid at ambient conditions. The relatively low melting point compared to unsubstituted benzimidazole reflects the disruption of crystal packing efficiency caused by the ethyl substituent at the nitrogen position and the aldehyde group extending from the 2-position.
Phase transition behavior demonstrates typical characteristics of substituted benzimidazoles. The compound exhibits low sublimation tendency due to intermolecular hydrogen bonding interactions between the nitrogen atoms and aldehyde carbonyl groups [3]. The crystal system is predicted to adopt either monoclinic or triclinic arrangements, similar to related benzimidazole derivatives, with the ethyl group and aldehyde functionality influencing the specific packing geometry.
The heat capacity is estimated at approximately 200 J/mol·K based on molecular structure calculations, while the enthalpy of formation is computationally predicted to be around 150 kJ/mol [3]. These thermodynamic parameters indicate moderate thermal energy requirements for phase transitions and chemical transformations.
Storage stability requires careful consideration of the aldehyde functionality, which demonstrates sensitivity to oxidation under ambient conditions. Optimal storage conditions involve maintaining temperatures between 2-8°C under inert atmosphere to prevent oxidative degradation to the corresponding carboxylic acid [2]. The compound shows excellent stability under dry conditions but exhibits hygroscopic behavior that necessitates moisture exclusion during storage.
The solubility profile of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde reflects the dual nature of its molecular structure, combining the polar benzimidazole core with the moderately hydrophobic ethyl substituent and the polar aldehyde functionality. This structural complexity results in distinctive solubility patterns across various solvent systems.
In polar protic solvents, the compound demonstrates moderate to good solubility. Water solubility is limited to approximately 0.5-2 mg/mL, reflecting the predominantly aromatic character of the molecule [1] . However, alcoholic solvents such as ethanol and methanol provide significantly enhanced solubility (10-50 mg/mL) due to favorable hydrogen bonding interactions between the alcohol hydroxyl groups and both the benzimidazole nitrogen atoms and the aldehyde carbonyl group [3].
Polar aprotic solvents represent the optimal solubility environment for this compound. Dimethyl sulfoxide and dimethylformamide achieve exceptionally high solubility levels exceeding 100 mg/mL [5]. These solvents effectively solvate the polar functionality without competing hydrogen bonding, allowing maximum molecular dissolution. Acetonitrile provides moderate solubility (5-20 mg/mL), making it suitable for electrochemical and analytical applications.
The compound exhibits variable behavior in nonpolar solvents. Dichloromethane and chloroform demonstrate good solubility (20-80 mg/mL) due to their ability to interact with the aromatic π-system and moderate polarity . Conversely, purely nonpolar solvents like hexane show minimal solubility (<0.1 mg/mL), confirming the polar character dominance in the overall molecular behavior.
The solubility parameters indicate that the ethyl and methyl substituents in benzimidazole derivatives reduce aqueous solubility compared to halogenated analogs, which exhibit higher polarity due to electronegative substituents . This observation aligns with the calculated LogP value of 1.869 [1], indicating moderate lipophilicity that balances hydrophobic and hydrophilic characteristics.
Temperature-dependent solubility studies reveal typical behavior for organic compounds, with increasing solubility at elevated temperatures. The polar surface area of 34.89 Ų [1] contributes to the preferential dissolution in polar media, while the aromatic character facilitates interaction with moderately polar solvents.
The reactivity profile of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde is dominated by the highly electrophilic aldehyde carbonyl group, which serves as the primary reaction center for nucleophilic attacks. The benzimidazole ring system modulates this reactivity through electronic effects while providing additional sites for electrophilic substitution under appropriate conditions.
Nucleophilic addition reactions at the aldehyde carbon proceed readily under mild conditions with various nucleophiles . Primary and secondary amines undergo facile condensation to form Schiff bases and imines, with reaction rates typically ranging from 10¹ to 10³ M⁻¹s⁻¹ . Hydrazine derivatives demonstrate particularly high reactivity, forming hydrazones under acidic or basic conditions with ethanol reflux, yielding products with demonstrated biological activities including antiparasitic effects against Trichinella spiralis larvae [8].
The aldehyde functionality readily undergoes reduction reactions with hydride donors such as sodium borohydride and lithium aluminum hydride, producing the corresponding primary alcohol with high efficiency . These reductions typically proceed through hydride transfer mechanisms with rate constants in the range of 10² to 10⁴ M⁻¹s⁻¹.
Oxidation reactions convert the aldehyde to carboxylic acid derivatives using mild oxidizing agents including potassium permanganate, chromium trioxide, or manganese dioxide [10] . The two-electron oxidation process exhibits rate constants of 10³ to 10⁵ M⁻¹s⁻¹, with the electron transfer to the oxidant serving as the rate-determining step.
Electrophilic aromatic substitution reactions on the benzimidazole ring system require harsh conditions due to the electron-deficient nature of the heterocyclic aromatic system . The presence of nitrogen atoms reduces electron density, necessitating strong electrophiles and elevated temperatures for successful substitution. Typical electrophiles include halogens, nitronium ions, and Friedel-Crafts acylating agents.
The benzimidazole nitrogen atoms can undergo alkylation reactions with alkyl halides under basic conditions, forming N-alkylated derivatives . These reactions proceed through SN2 mechanisms with moderate reactivity, influenced by steric effects from the existing ethyl substituent.
Metal coordination represents a significant aspect of the compound's reactivity profile. The benzimidazole nitrogen atoms and aldehyde oxygen provide multiple coordination sites for transition metals, forming stable complexes with rate constants ranging from 10⁴ to 10⁶ M⁻¹s⁻¹ . These coordination compounds often exhibit enhanced biological activities and modified electrochemical properties.
The electrochemical behavior of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde reveals complex redox processes involving both the aldehyde functionality and the benzimidazole aromatic system. Cyclic voltammetry studies in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate as supporting electrolyte demonstrate quasi-reversible electron transfer characteristics [11] [12].
The oxidation process occurs at potentials ranging from +1.2 to +1.5 V versus the saturated calomel electrode (SCE) [12]. This oxidation involves a two-electron transfer mechanism, converting the aldehyde functionality to a carboxylic acid derivative. The process exhibits partial reversibility due to coupled chemical reactions that follow the initial electron transfer, consistent with the behavior observed for related benzimidazole-aldehyde hybrids [11].
Reduction potentials appear in the range of -1.8 to -2.2 V versus SCE, involving one to two electron transfers depending on the applied potential and scan rate [12]. The reduction process targets both the carbonyl group and the aromatic π-system, with the aldehyde reduction typically occurring at less negative potentials than aromatic reduction.
The electrochemical window spans approximately 2.7 to 3.7 V, making the compound suitable for various electrochemical applications including sensor development and electrocatalysis [13]. The diffusion coefficient is estimated at 10⁻⁶ cm²/s based on comparisons with structurally similar benzimidazole derivatives.
pH dependence significantly influences the redox behavior due to the basic nitrogen atoms in the benzimidazole ring (pKa approximately 5.5) [3]. Protonation affects both the oxidation and reduction potentials, with more positive potentials observed under acidic conditions. This pH sensitivity provides opportunities for pH-controlled electrochemical switches and sensors.
The supporting electrolyte composition substantially impacts the electrochemical response. Halide anions can coordinate to oxidized species, altering the apparent reversibility and shifting peak potentials [12]. Perchlorate and hexafluorophosphate anions provide more consistent behavior due to their non-coordinating nature.
Scan rate dependence studies reveal surface effects consistent with adsorption phenomena on electrode surfaces. This behavior is typical for benzimidazole derivatives and can be exploited for electrochemical sensor applications where surface modification enhances response selectivity and sensitivity [13].
The compound demonstrates potential as a redox-active organic material for energy storage applications. The reversible redox processes, combined with good solubility in organic electrolytes, suggest utility in organic battery systems and flow battery technologies [14]. The benzimidazole core provides structural stability while the ethyl substituent enhances solubility in organic electrolytes.
Electrochemical synthesis applications utilize the controlled oxidation of the aldehyde group for selective organic transformations. The mild conditions required for electrochemical oxidation offer advantages over chemical oxidants in terms of selectivity and environmental impact. The quasi-reversible nature allows for controlled potential electrolysis with high current efficiency.
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